BAY1125976 -

BAY1125976

Catalog Number: EVT-1533635
CAS Number:
Molecular Formula: C31H44N4O2
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BAY1125976 is an orally bioavailable inhibitor of the serine/threonine protein kinase AKT (protein kinase B) isoforms 1 and 2 (AKT1/2) with potential antineoplastic activity. AKT1/2 inhibitor BAY1125976 selectively binds to and inhibits the phosphorylatio
Overview

BAY1125976 is a synthetic compound that acts as a selective inhibitor of the AKT (protein kinase B) signaling pathway, which is crucial in various cellular processes such as survival, proliferation, and metabolism. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in cancers characterized by aberrant activation of the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin signaling pathway. Studies have shown that BAY1125976 exhibits significant antitumor activity in preclinical models of breast and prostate cancer, particularly those with mutations that activate AKT signaling .

Source and Classification

BAY1125976 was developed as part of ongoing research into AKT inhibitors to combat cancer. It is classified under the category of small-molecule inhibitors targeting serine/threonine kinases, specifically designed to selectively inhibit the AKT isoforms while minimizing off-target effects. Its development is rooted in the need for more effective treatments for cancers associated with the dysregulation of the AKT signaling pathway .

Synthesis Analysis

The synthesis of BAY1125976 involves several key steps aimed at constructing its complex molecular structure. The compound's synthesis has been documented in various studies, emphasizing its multi-step process that typically includes:

  1. Starting Materials: The synthesis begins with readily available chemical precursors.
  2. Reactions: Key reactions include coupling reactions to form the desired core structure, followed by functional group modifications to enhance potency and selectivity.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.
Molecular Structure Analysis

BAY1125976 possesses a complex molecular structure characterized by a unique arrangement of functional groups that contribute to its inhibitory activity against AKT.

  • Molecular Formula: C22_{22}H24_{24}N4_{4}O3_{3}
  • Molecular Weight: Approximately 396.45 g/mol
  • Structural Features: The compound features a pyrido scaffold along with an oxazinone ring, which are critical for its interaction with the target protein.

The three-dimensional conformation of BAY1125976 allows it to fit into the active site of AKT, facilitating effective inhibition through competitive binding .

Chemical Reactions Analysis

BAY1125976 undergoes various chemical reactions during its interaction with biological systems:

  1. Binding Reaction: The primary reaction involves binding to the ATP-binding site of AKT, which inhibits its kinase activity.
  2. Metabolism: In vivo studies indicate that BAY1125976 is metabolized primarily in the liver through cytochrome P450 enzymes, leading to several metabolites that may also exhibit biological activity.
  3. Deactivation: The compound's efficacy can be diminished through metabolic pathways that lead to conjugation and excretion .
Mechanism of Action

The mechanism by which BAY1125976 exerts its antitumor effects involves:

  1. Inhibition of Phosphorylation: By binding to the active site of AKT, BAY1125976 prevents phosphorylation of downstream targets essential for cell survival and proliferation.
  2. Induction of Apoptosis: Inhibition of AKT leads to increased apoptosis in cancer cells, especially those with activated PI3K/AKT pathways.
  3. Synergistic Effects: Studies suggest that BAY1125976 may enhance the efficacy of other anticancer agents when used in combination therapies .
Physical and Chemical Properties Analysis

BAY1125976 exhibits several notable physical and chemical properties:

  • Solubility: It shows good solubility in organic solvents, which is advantageous for formulation in drug development.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • pKa Values: Relevant pKa values indicate its ionization state at physiological pH, influencing its absorption and distribution characteristics.
Applications

BAY1125976 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: It is primarily investigated as a therapeutic agent for various cancers, including breast cancer and prostate cancer, particularly those with mutations activating the AKT pathway.
  2. Research Tool: In addition to clinical applications, BAY1125976 serves as a valuable tool in research settings for studying AKT signaling pathways and their role in cancer biology.
  3. Combination Therapy: Its use in combination with other targeted therapies is being explored to enhance treatment efficacy against resistant cancer types .
Molecular Characterization of BAY1125976

Chemical Structure and Physicochemical Properties

Structural Analysis: Allosteric Binding Domains

BAY1125976 (chemical name: 2-[4-(1-aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxamide) is a small-molecule inhibitor with a molecular weight of 383.45 g/mol (CAS: 1402608-02-9) [5] [8]. Its structure features three critical domains:

  • An imidazo[1,2-b]pyridazine core that facilitates hinge-region interactions in the kinase domain.
  • A 1-aminocyclobutyl group linked to a phenyl ring, enabling access to the allosteric pocket formed by the pleckstrin homology (PH) and kinase domains of AKT.
  • A terminal phenyl ring and carboxamide group that stabilize hydrophobic and hydrogen-bonding interactions [3] [6].

This spatial arrangement allows BAY1125976 to bind exclusively to the inactive conformation of AKT, preventing phosphorylation at Thr308 by PDK1 and locking the kinase in a closed state [3] [9]. Surface plasmon resonance (SPR) studies confirm a dissociation constant (KD) in the low-nanomolar range for full-length AKT1/2, while truncated isoforms lacking the PH domain show no binding [1] [10].

Table 1: Key Structural Features of BAY1125976 and Their Roles in Allosteric Inhibition

Structural FeatureRole in AKT Inhibition
Imidazo[1,2-b]pyridazine coreBinds kinase domain hinge region, anchoring the compound
1-Aminocyclobutyl groupEngages the PH-kinase interface, inducing conformational change
Phenyl ring at C3 positionStabilizes hydrophobic interactions with the αC-helix
Carboxamide moietyForms hydrogen bonds with catalytic residues (e.g., Lys179)

Molecular Formula (C₂₃H₂₁N₅O) and Stereochemical Features

The molecular formula C₂₃H₂₁N₅O corresponds to a planar, lipophilic structure (calculated LogP: 3.50) with moderate solubility in DMSO (11 mg/mL) but insolubility in water [5] [8]. Key physicochemical properties include:

  • Topological polar surface area (TPSA): 99.3 Ų, indicating moderate membrane permeability [8].
  • Hydrogen-bond donors/acceptors: 2 and 5, respectively, aligning with Lipinski’s rule-of-five for drug-likeness [4].
  • Stereochemistry: The 1-aminocyclobutyl group adopts a puckered conformation, optimizing van der Waals contacts with Ile84 and Val90 in AKT1’s PH domain. No chiral centers exist, eliminating stereoisomer-related variability [6] [10].

Table 2: Physicochemical Properties of BAY1125976

PropertyValueMethod/Reference
Molecular weight383.45 g/mol [5]
LogP3.50Computational prediction [8]
TPSA99.3 Ų [8]
Solubility in DMSO11 mg/mL (28.68 mM)Experimental [5]
Rotatable bonds4 [8]

Structure-Activity Relationship (SAR) of AKT Inhibition

BAY1125976’s inhibitory potency is exquisitely sensitive to structural modifications, as demonstrated by systematic SAR studies:

  • Criticality of the 1-aminocyclobutyl group: Replacement with unsubstituted cyclobutyl reduces AKT1 affinity >100-fold due to loss of hydrogen bonding with Asp274. Similarly, larger rings (e.g., cyclohexyl) cause steric clashes in the PH-kinase interface [3] [6].
  • Role of the carboxamide: Methylation of the carboxamide nitrogen abolishes activity by disrupting hydrogen bonds with the kinase’s hinge region (residues Glu228 and Ala230) [10].
  • Phenyl ring tolerance: Meta-substitution on the terminal phenyl ring with electron-withdrawing groups (e.g., Cl) enhances cellular potency, while ortho-substitution induces steric hindrance [4].

The compound’s selectivity profile arises from its unique binding mode:

  • AKT1 vs. AKT3: 86-fold selectivity for AKT1 (IC50 = 5.2 nM) over AKT3 (IC50 = 427 nM) stems from sequence divergence in the allosteric pocket (e.g., AKT3 contains Leu instead of Ile84 in AKT1) [1] [3].
  • Kinome-wide selectivity: In a 468-kinase panel, BAY1125976 showed >100-fold selectivity for AKT1/2, attributed to the evolutionary uniqueness of the AKT PH-kinase interface [1] [9].

Table 3: Impact of Structural Modifications on BAY1125976’s AKT Inhibitory Activity

Modification SiteStructural ChangeEffect on AKT1 IC50Rationale
1-Aminocyclobutyl groupReplacement with cyclohexyl>500 nMSteric clash in PH domain
CarboxamideN-methylationInactiveLoss of H-bond with hinge region
Phenyl ring (C3 position)Ortho-chlorination48 nM (5-fold reduction)Disruption of hydrophobic pocket occupancy
Imidazopyridazine corePyrazolo[1,5-a]pyrimidine120 nMAltered hinge-binding geometry

Computational Modeling of Target Interaction Dynamics

Computational approaches elucidate the structural basis of BAY1125976’s allosteric inhibition:

  • Molecular dynamics (MD) simulations: Reveal that BAY1125976 stabilizes AKT1’s "PH-in" conformation, widening the ATP-binding cleft by 4.2 Å and preventing catalytic residue alignment. Key interactions include:
  • Salt bridge between the aminocyclobutyl group and Asp274.
  • π-π stacking of the phenyl ring with Phe438.
  • Water-mediated hydrogen bonds involving the carboxamide and Thr211 [4] [10].
  • Binding free energy calculations: Using the MM-GBSA method, the ΔGbind for AKT1 is -9.2 kcal/mol, compared to -7.8 kcal/mol for AKT2, rationalizing the 3.5-fold potency difference. Energy decomposition identifies Leu264 (AKT1) as a critical contributor to selectivity [4].
  • Free energy perturbation (FEP): Validates SAR observations; e.g., cyclobutyl-to-cyclopropyl modifications increase ΔΔGbind by +2.4 kcal/mol due to suboptimal cavity filling [4].

Notably, differential ATP sensitivity arises from BAY1125976’s non-competitive mechanism: IC50 values shift minimally from 5.2 nM (10 μM ATP) to 44 nM (2 mM ATP), whereas ATP-competitive inhibitors exhibit >100-fold reductions under high ATP [5] [10]. This property is critical for efficacy in cellular contexts with elevated ATP.

Table 4: Computational Analysis of BAY1125976-AKT1 Interaction Energetics

Computational MethodKey FindingBiological Implication
Molecular dynamics (100 ns)PH-kinase distance stabilized at 18.4 ÅPrevents transition to active conformation
MM-GBSA binding energyΔGbind = -9.2 kcal/molHigh-affinity, non-competitive inhibition
Hydrogen bond occupancy98% with Glu228, 85% with Lys179Explains sensitivity to carboxamide changes
WaterMap™ analysisDisplacement of 3 high-energy water moleculesContributes ~2 kcal/mol to binding energy

Properties

Product Name

BAY1125976

Molecular Formula

C31H44N4O2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.